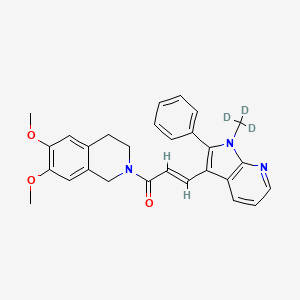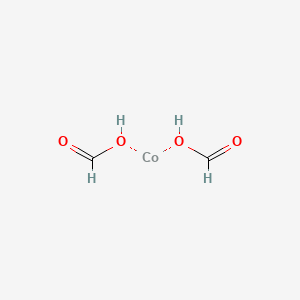
Cobalt(2+),diformate,dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt formate is an inorganic compound with the chemical formula Co(HCO₂)₂. It typically exists as a dihydrate, forming a three-dimensional metal-organic framework structure. This compound is a red crystalline solid that is soluble in water and has a density of 2.13 g/cm³ at 20°C . Cobalt formate is used in various applications, including as a catalyst in chemical manufacturing and for isolating isotopically enriched hydrogen .
準備方法
Synthetic Routes and Reaction Conditions: Cobalt formate can be synthesized by adding cobalt nitrate and phytic acid to a mixture of water, methanol, and dimethyl formamide. The solution is then heated to 100°C for about 24 hours, resulting in the formation of red crystalline cobalt formate .
Industrial Production Methods: In industrial settings, cobalt formate is often produced through the thermal decomposition of cobalt formate dihydrate under an inert atmosphere. This process involves heating the compound to 380°C for four hours under a high-purity nitrogen stream, yielding uniformly distributed cobalt nanoparticles on an alumina surface .
化学反応の分析
Types of Reactions: Cobalt formate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Cobalt formate can be oxidized to form cobalt oxide (Co₃O₄) when heated in the presence of oxygen.
Reduction: The compound can be reduced to metallic cobalt using hydrogen or carbon monoxide as reducing agents.
Substitution: Cobalt formate can react with other metal salts to form different metal formates.
Major Products Formed:
Oxidation: Cobalt oxide (Co₃O₄)
Reduction: Metallic cobalt
Substitution: Various metal formates
科学的研究の応用
Cobalt formate has a wide range of scientific research applications:
作用機序
The mechanism of action of cobalt formate involves its ability to release cobalt ions in vivo. These ions can interact with various molecular targets and pathways, leading to a range of biological effects. For example, cobalt ions can induce oxidative stress by generating reactive oxygen species, which can damage cellular components . Additionally, cobalt ions can interfere with cellular signaling pathways, leading to changes in gene expression and cellular function .
類似化合物との比較
Cobalt chloride (CoCl₂): A blue solid used in humidity indicators and as a precursor to other cobalt compounds.
Cobalt nitrate (Co(NO₃)₂): A red deliquescent crystal used in the preparation of cobalt catalysts and pigments.
Cobalt sulfate (CoSO₄): A red crystalline solid used in electroplating and as a drying agent for paints and inks.
Uniqueness of Cobalt Formate: Its red crystalline appearance and solubility in water also distinguish it from other cobalt compounds .
特性
分子式 |
C2H4CoO4 |
|---|---|
分子量 |
150.98 g/mol |
IUPAC名 |
cobalt;formic acid |
InChI |
InChI=1S/2CH2O2.Co/c2*2-1-3;/h2*1H,(H,2,3); |
InChIキー |
XBPFEDGVFWJOTO-UHFFFAOYSA-N |
正規SMILES |
C(=O)O.C(=O)O.[Co] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


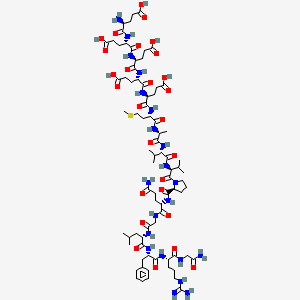
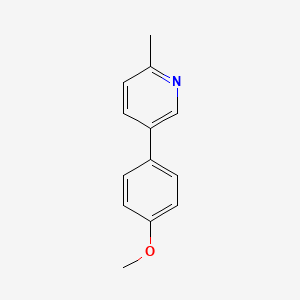
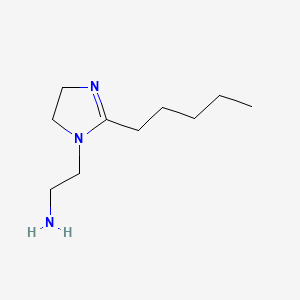

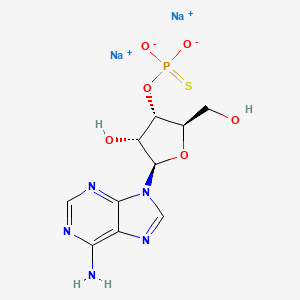
![2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B13827574.png)
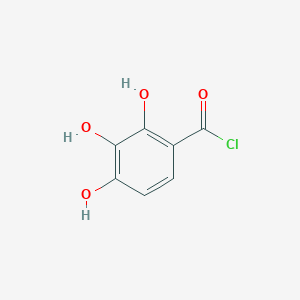
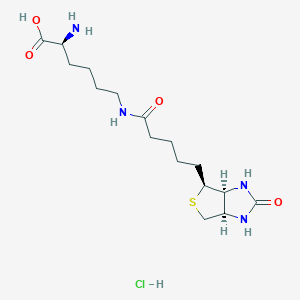

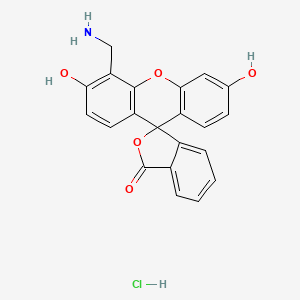
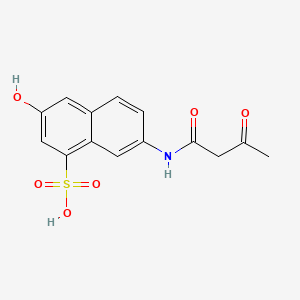
![5-[3-Oxo-3-[[6-[trifluoracetylamino]hexyl]amino]-1-propenyl]uridine](/img/structure/B13827626.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B13827631.png)
